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Compound of Interest

Compound Name: Echimidine

Cat. No.: B1671080

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of two pyrrolizidine
alkaloids, Echimidine and Lasiocarpine, in rat models. The information presented is collated
from various experimental studies to support research and drug development efforts.

Executive Summary

Echimidine and Lasiocarpine are both hepatotoxic pyrrolizidine alkaloids that require
metabolic activation to exert their toxic effects. However, experimental data from rat studies
indicates that Lasiocarpine exhibits greater toxicity than Echimidine. This is evident in both
acute and subchronic exposure scenarios. The primary mechanism of toxicity for both
compounds involves bioactivation by cytochrome P450 enzymes in the liver, leading to the
formation of reactive pyrrolic metabolites that can bind to cellular macromolecules, causing
cytotoxicity and genotoxicity.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for Echimidine and
Lasiocarpine in rats.

Table 1: Acute Oral Toxicity in Rats
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LD50 (Median

Compound Strain Sex Reference
Lethal Dose)

Echimidine 518 mg/kg bw Wistar Male [1]

Lasiocarpine 150 mg/kg bw Not Specified Not Specified [2]

Table 2: Subchronic Oral Toxicity in Wistar Rats (28-Day

Study)[2]

Parameter Echimidine

Lasiocarpine

NOAEL (No Observed Adverse
Effect Level)

- Male 2.5 mg/kg bw/day 0.6 mg/kg bw/day
- Female 2.5 mg/kg bw/day > 2.5 mg/kg bw/day
o Decreased in males at = 1.2
) ) No significant effect at doses )
Body Weight Gain mg/kg bw/day and in females

up to 2.5 mg/kg bw/day.

at 2.5 mg/kg bw/day.

Serum ALT (Alanine

Aminotransferase)

Slight, not clinically significant

alterations at 2.5 mg/kg bw.

Slight, not clinically significant

alterations at 2.5 mg/kg bw.

Histopathol No treatment-related gross
istopathology _ _
lesions or histopathology.

No treatment-related gross

lesions or histopathology.

. i No treatment-related clinical
Clinical Signs ]
signs.

No treatment-related clinical

signs.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination for

Echimidine[1]

e Test Animals: Male Wistar rats.

» Administration: Single oral gavage of Echimidine.
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» Dosage: A range of doses were administered to different groups of rats.
e Observation Period: 72 hours post-dosing.

o Endpoint: Mortality was recorded to calculate the LD50 value, the dose at which 50% of the
animals died.

28-Day Subchronic Oral Toxicity Study[3]

e Test Animals: Wistar rats, 10 per sex per group.

o Administration: Echimidine or Lasiocarpine was administered daily in the diet.
e Dosage Groups (Echimidine): 0, 0.6, 1.2, or 2.5 mg/kg bw/day.

o Dosage Groups (Lasiocarpine): 0.6, 1.2, or 2.5 mg/kg bw/day (positive control).

o Parameters Monitored: Survival, food consumption, clinical signs, body weight, hematology,
serum chemistry (including ALT), gross lesions at necropsy, and histopathology.

o Endpoint: Determination of the No Observed Adverse Effect Level (NOAEL) for each
compound.

Signaling and Metabolic Pathways

The primary mechanism of toxicity for both Echimidine and Lasiocarpine is the metabolic
activation in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4. This process
converts the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites
can then bind to cellular nucleophiles such as DNA and proteins, leading to cellular damage,
genotoxicity, and ultimately hepatotoxicity. Detoxification pathways include hydrolysis of the
ester linkages and N-oxidation of the parent compound.
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Metabolic activation and detoxification pathways of Echimidine and Lasiocarpine.

Experimental Workflow for Toxicity Assessment

The general workflow for assessing the comparative toxicity of these compounds in rats
involves a series of steps from compound administration to data analysis.
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General experimental workflow for in vivo toxicity studies in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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lasiocarpine-in-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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